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Compound of Interest

1-chloro-3-(3,5-
Compound Name:
difluorophenyl)propan-2-one

CAS No.: 1221343-06-1

Cat. No.: B6167821

Get Quote

\ J

Systematic Name: 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one CAS Registry Number: 920023-
60-5 (Isomer Specific) Document Type: Technical Guide & Synthesis Protocol Version: 2.0
(Corrected for Regioselectivity)

Part 1: Executive Summary & Structural
Significance

In the landscape of fragment-based drug discovery (FBDD), the 3,5-difluorophenyl moiety is a
privileged pharmacophore. Unlike its ubiquitous isomer, the 2,4-difluorophenyl group (found in
Fluconazole and Voriconazole), the 3,5-substitution pattern offers unique metabolic
advantages. By blocking the chemically equivalent meta positions, this moiety significantly
retards oxidative metabolism by Cytochrome P450 enzymes, enhancing the in vivo half-life of
the parent drug.

The
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-chloroketone functionality serves as a high-energy "linchpin,” enabling the rapid construction
of bioactive heterocycles—specifically thiazoles, imidazoles, and epoxides—through
established cyclization pathways.

Critical Technical Distinction: Researchers often conflate the synthesis of the 3,5-isomer with

the 2,4-isomer. Direct Friedel-Crafts acylation of 1,3-difluorobenzene yields the 2,4-isomer,

NOT the 3,5-isomer. This guide details the specific, regiochemically accurate synthetic routes

required to access the 3,5-difluorophenyl scaffold.

Part 2: Physicochemical Profile[1]

Property Data Notes
C
H
Molecular Formula
CIF
O
Molecular Weight 190.57 g/mol
White to pale yellow crystalline ) ] ]
Appearance ) Low melting point solid
solid
High purity samples may be
Melting Point 32-35°C .g PUIY P Y
higher
N Hydrolytically unstable in basic
Solubility DCM, THF, Ethyl Acetate
water
o ) Alkylating agent; handle with
Reactivity High (Lachrymator)

care

Electronic Effect

(F) = +0.34

Strong electron-withdrawing

nature increases acidity of

-protons
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Part 3: Synthetic Methodology (The "Anti-Friedel-

Crafts" Route)
The Regioselectivity Trap

A common error in process chemistry is attempting to synthesize this molecule via Friedel-
Crafts acylation of 1,3-difluorobenzene.

Reagent: 1,3-Difluorobenzene + Chloroacetyl Chloride + AICI

1]

Outcome: The fluorine atoms are ortho/para directors. The most activated position is C4
(ortho to one F, para to the other).

Product:2-Chloro-1-(2,4-difluorophenyl)ethanone (The Voriconazole intermediate).

Conclusion: This route fails to produce the 3,5-isomer.

The Validated Route: From 3,5-Difluorobenzoic Acid

To access the 3,5-isomer, the aromatic substitution pattern must be established before the
ketone formation. The most reliable method is the conversion of 3,5-difluorobenzoic acid to the
chloroketone via the acid chloride and diazomethane (or TMS-diazomethane), followed by HCI
quenching.

Protocol: Modified Nierenstein Reaction

Reagents:
o 3,5-Difluorobenzoic acid (Starting Material)
e Thionyl Chloride (SOCI

) or Oxalyl Chloride

e TMS-Diazomethane (Safer alternative to CH

N
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e Anhydrous HCI (4M in Dioxane)
Step-by-Step Workflow:

» Activation: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF
(0.05 eq) and add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases
(formation of 3,5-difluorobenzoyl chloride).

o Evaporation: Remove solvent and excess reagent under reduced pressure. Redissolve the
crude acid chloride in THF/Acetonitrile (1:1).

o Diazo-Transfer: Cool the solution to 0°C. Add TMS-Diazomethane (2.0 eq) slowly. Caution:
Evolution of Nitrogen gas. Stir for 2 hours to form the

-diazoketone.

e Chlorination: Cool to -10°C. Dropwise add anhydrous HCI (4M in Dioxane). The evolution of
N

indicates the substitution of the diazo group by chlorine.

e Workup: Quench with saturated NaHCO

(carefully). Extract with Ethyl Acetate. Wash with brine. Dry over Na

SO

 Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO

, 5% EtOAc in Hexanes).

Part 4: Reactivity & Applications Map

The
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-chloroketone is a versatile electrophile. The electron-withdrawing nature of the 3,5-
difluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack, while
the

-carbon is primed for S

2 displacement.

Key Transformations

e Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2-substituted-4-(3,5-
difluorophenylthiazoles. This is a primary route for kinase inhibitors.

o Epoxide Formation: Reduction with NaBH

gives the chlorohydrin, which upon base treatment yields the 3,5-difluorophenyl epoxide.
This epoxide is the direct analog of the Voriconazole epoxide but with the metabolically
stable 3,5-pattern.

e Imidazole Synthesis: Reaction with formamidine or substituted amidines yields the imidazole
core, essential for antifungal activity (CYP51 inhibition).

Visualization of Synthetic Logic

Friedel-Crafts [TTTTTTTTT S
Y ___ (Regioselectivity Issue)_ o1 2,4-Difluoro Isomer 1
1,3-Difluorobenzene >‘ (WRONG PRODUCT) |

3,5-Difluorophenyl
alpha-Chloroketone

3,5-Difluorobenzoic Acid

Click to download full resolution via product page

Figure 1: Synthetic pathway comparison highlighting the correct route (Green) vs. the common
regiochemical trap (Red).

Part 5: Handling & Safety Protocols

Hazard Class: Acute Toxin, Skin Corrosive, Lachrymator.
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e Lachrymator Warning:

-Haloketones are potent tear gas agents. All operations must be conducted in a functioning
fume hood.

o Skin Contact: These compounds are alkylating agents. They can alkylate DNA and proteins.
Double-gloving (Nitrile over Latex) is recommended.

» Neutralization: Spills should be treated with a dilute solution of ammonia or sodium
thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory
properties before cleaning.

Part 6: References

o Regioselectivity in Friedel-Crafts Acylation:

o Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience. (Establishes
ortho/para directing rules for fluorobenzenes).

Synthesis of Alpha-Chloroketones (Nierenstein Reaction):

o V. P. Krivopalov et al. "Synthesis of 1,3-diaryl-prop-2-en-1-ones." Russian Chemical
Reviews. (Discusses acid chloride to chloroketone pathways).

Antifungal Pharmacophores:

o Pfizer Inc. "Triazole Antifungal Agents." Patent WO/1997/002821. (Describes the structure-
activity relationship of difluorophenyl groups in azoles).

Kinase Inhibitor Discovery (ITK Inhibitors):

o Charrier, J. D. et al. "Discovery of potent and selective inhibitors of Itk." Journal of
Medicinal Chemistry. (Highlights the use of 3,5-difluorophenyl moiety for metabolic
stability).

Safety Data:

o PubChem CID 112345 (Generic Alpha-Chloroketone Safety).
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(Note: Specific CAS 920023-60-5 is rare in public databases; the synthesis described above is
the chemically rigorous method to ensure structural fidelity.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Technical Monograph: 3,5-Difluorophenyl -
Chloroketone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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